3-Hydroxyisoquinoline-4-carbonitrile

Catalog No.
S12363448
CAS No.
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyisoquinoline-4-carbonitrile

Product Name

3-Hydroxyisoquinoline-4-carbonitrile

IUPAC Name

3-oxo-2H-isoquinoline-4-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,6H,(H,12,13)

InChI Key

HTXMMRKUWXVNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)C#N

3-Hydroxyisoquinoline-4-carbonitrile (CAS 1159266-46-2) is a highly functionalized heterocyclic building block characterized by its dual hydrogen-bonding motif and tautomeric flexibility [1]. In medicinal chemistry and advanced organic synthesis, this compound is primarily procured as a rigid, metabolically stable core for the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2]. Its precise substitution pattern—featuring a nitrile group adjacent to a hydroxyl/lactam moiety—provides orthogonal reactivity handles that are critical for late-stage diversification, making it a superior precursor compared to unfunctionalized isoquinolines [3].

Research Fit

1
Core pharmacophore for 11β-HSD1 enzyme studies: 3-OH/4-CN pattern required for target engagement and selectivity context; validated by co-crystal and SAR campaigns.
2
Dual orthogonal synthetic handles: 3-OH for O-functionalization, 4-CN for nucleophilic addition or further transformation; enables divergent medicinal chemistry from a single building block.

Substituting 3-Hydroxyisoquinoline-4-carbonitrile with generic alternatives like 4-hydroxyquinoline-3-carbonitrile (the quinoline isomer) or 3-aminoisoquinoline-4-carbonitrile fundamentally alters both synthetic trajectory and biological binding [1]. In synthetic workflows, the 3-hydroxy group allows for selective O-activation (e.g., triflation) for cross-coupling, a pathway unavailable to the 3-amino analog without complex protection-deprotection steps [1]. In pharmacological applications, the specific isoquinoline nitrogen placement combined with the 3-hydroxy/oxo tautomerism creates a precise hydrogen-bond donor-acceptor vector required for optimal fit within the 11β-HSD1 catalytic pocket, a geometry that quinoline-based isomers cannot replicate, leading to drastic losses in target affinity and metabolic stability [2].

Substitution Risk

Loss of critical H-bond donor
Analogs lacking 3-OH (e.g., isoquinoline-4-carbonitrile) cannot engage S170/Y183 catalytic residues essential for 11β-HSD1 binding; target engagement may be abolished.
Absence of hydrophobic anchor and synthetic handle
Compounds without 4-CN (e.g., 3-hydroxyisoquinoline) lose the sub-pocket interaction and the versatile handle for regioselective derivatization, limiting scaffold elaboration.
Altered tautomeric equilibrium and H-bond topology
Positional isomers (4-hydroxy or 7-hydroxy isoquinolines) exhibit different lactim–lactam ratios, shifting hydrogen-bond donor/acceptor geometry critical for pharmacophore recognition.

Metabolic Stability in Inhibitor Scaffold Design

When evaluated as a core scaffold for 11β-HSD1 inhibitors, derivatives based on 3-hydroxyisoquinoline-4-carbonitrile demonstrate a superior metabolic stability profile compared to traditional aliphatic or adamantyl-based amides [1]. Enzymatic assays show that the isoquinoline core resists rapid CYP-mediated oxidative degradation, maintaining overall good inhibitory activity. While baseline aliphatic compounds often suffer from high metabolic lability, the rigid nature of the 3-hydroxyisoquinoline-4-carbonitrile framework shifts the metabolic bottleneck, requiring buyers to focus primarily on optimizing peripheral groups for aqueous solubility rather than fixing core lability [1].

Evidence DimensionMetabolic stability profile in microsomal assays
Target Compound DataSuperior metabolic stability and extended half-life (3-hydroxyisoquinoline-4-carbonitrile core)
Comparator Or BaselineAliphatic or adamantyl-based 11β-HSD1 inhibitors
Quantified DifferenceSignificant reduction in metabolic lability and CYP-mediated degradation
ConditionsMicrosomal stability assays

Procuring this specific scaffold prevents late-stage pharmacokinetic failures associated with the rapid metabolism of standard aliphatic inhibitor cores.

11β-HSD1 IC₅₀
Class-level
Scaffold derivative: 50 nM; Carbenoxolone: ~0.3–3 μM; Mono-functional analogs: no reported activity
Inhibitory potency context for 11β-HSD1 scaffold
Data from recombinant enzyme assay; full SAR requires substituent optimization

Orthogonal Reactivity for Late-Stage Functionalization

In complex library synthesis, 3-hydroxyisoquinoline-4-carbonitrile provides distinct orthogonal reactivity compared to 3-aminoisoquinoline-4-carbonitrile [1]. The 3-hydroxyl group can be cleanly converted into a reactive leaving group (such as a triflate) under standard conditions, activating the C3 position for palladium-catalyzed cross-couplings while leaving the highly electron-withdrawing 4-cyano group intact [1]. In contrast, utilizing the 3-amino analog requires multi-step diazotization or protection strategies that often suffer from poor yields or unwanted nitrile hydrolysis.

Evidence DimensionSynthetic steps to C3-arylated derivatives
Target Compound DataDirect 2-step activation/coupling via oxygen-linked intermediate
Comparator Or Baseline3-aminoisoquinoline-4-carbonitrile
Quantified DifferenceElimination of 2-3 protection/deprotection or diazotization steps
ConditionsStandard laboratory cross-coupling workflows

This compound streamlines the synthesis of C3-substituted isoquinolines, reducing reagent costs and improving overall library generation yields.

Metabolic stability rank
Head-to-head
O-benzyl-7-F > S-benzyl-7-F > tetrahydro S-benzyl (rank order from liver microsomes)
Metabolic stability SAR context
Rank order based on human/mouse microsomal incubation; specific turnover rates not disclosed

Tautomeric State and Binding Affinity

The 3-hydroxyisoquinoline-4-carbonitrile system exists in a tautomeric equilibrium strongly favoring the 3-oxo-1,2-dihydroisoquinoline form in polar environments [1]. This tautomerism provides an essential NH hydrogen-bond donor and a C=O acceptor, which are critical for anchoring the molecule in the active site of target dehydrogenases [2]. Simple isoquinoline-4-carbonitrile lacks this capability, resulting in a complete loss of this specific binding vector. Procurement of the 3-hydroxy variant is therefore mandatory for applications requiring this precise bidentate interaction motif.

Evidence DimensionHydrogen-bond vector availability
Target Compound DataBidentate donor/acceptor (via 3-oxo tautomer)
Comparator Or BaselineIsoquinoline-4-carbonitrile (unsubstituted at C3)
Quantified DifferenceAddition of two critical hydrogen-bonding interactions
ConditionsPolar solvent / enzymatic active site

Selecting the 3-hydroxy substituted core is essential for achieving high-affinity binding in target proteins that require a lactam-like interaction motif.

Binding mode (PDB 3TFQ)
Method context
3-OH H-bonds to S170/Y183; 4-CN occupies hydrophobic pocket
Pharmacophore validation by co-crystal structure
Structure from Wu et al. 2011; applicable to 3-hydroxy-4-cyano scaffold
Synthetic handles
Class-level
2 orthogonal sites: 3-OH (O-alkylation/activation) and 4-CN (nucleophilic addition/reduction)
Dual-reactive building block utility
Patent precedent for HIF-PHD inhibitor intermediate synthesis
Cross-species activity
Reported
Human and mouse 11β-HSD1 rank-order potency and metabolic stability preserved
Cross-species model transfer review
Data from recombinant enzyme assays; alternative chemotypes may show species-dependent shifts

Core Scaffold for 11β-HSD1 Inhibitor Development

Due to its proven metabolic stability and favorable hydrogen-bonding profile, 3-hydroxyisoquinoline-4-carbonitrile is an ideal starting material for synthesizing selective 11β-HSD1 inhibitors [1]. Its rigid structure prevents the rapid degradation seen in aliphatic alternatives, making it a highly reliable precursor for metabolic syndrome drug discovery programs.

Precursor for C3-Functionalized Isoquinoline Libraries

The compound is perfectly suited for high-throughput medicinal chemistry workflows. The 3-hydroxyl group allows for straightforward activation and subsequent palladium-catalyzed cross-coupling, enabling the rapid generation of diverse C3-aryl or C3-alkyl isoquinoline-4-carbonitrile derivatives without interfering with the nitrile functional group [2].

Synthesis of Fused Heterocyclic Systems

The adjacent nitrile and hydroxyl/lactam groups provide a perfect bi-functional handle for annulation reactions [2]. It is a preferred procurement choice for synthesizing complex tricyclic systems, where the nitrile acts as an electrophile for incoming nucleophiles anchored at the 3-position, streamlining the synthesis of advanced functional materials and novel pharmacophores.

Application Fit Matrix

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor lead optimization
Dual pharmacophoric scaffold (3-OH and 4-CN)
Binding confirmation via co-crystal structure or enzyme assay
HIF prolyl hydroxylase inhibitor intermediate synthesis
Orthogonal reactivity at 3-OH and 4-CN
Synthetic route compatibility and intermediate purity
Isoform-selective 11β-HSD1 chemical probe development
Structurally validated binding mode
Selectivity profiling against 11β-HSD2
Scalable cyanoisoquinoline intermediate preparation
Low molecular weight and suitable physicochemical profile
Process-scale reaction robustness and purification

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.048012819 g/mol

Monoisotopic Mass

170.048012819 g/mol

Heavy Atom Count

13

Explore Compound Types